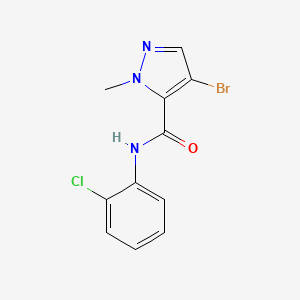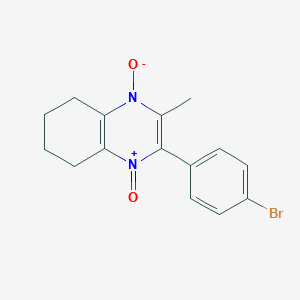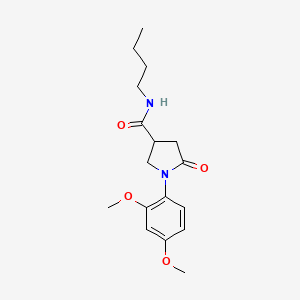
N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BDMC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDMC belongs to the family of pyrrolidine carboxamides, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide also reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide-based drugs for the treatment of cancer and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and its interaction with various signaling pathways. Further studies are also needed to determine the optimal dosage and administration of N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide for therapeutic purposes. Additionally, the potential side effects of N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide need to be thoroughly investigated to ensure its safety for clinical use.
Scientific Research Applications
N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to exert neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-4-5-8-18-17(21)12-9-16(20)19(11-12)14-7-6-13(22-2)10-15(14)23-3/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJRPIMKQXFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC(=O)N(C1)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



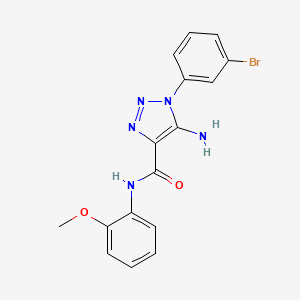

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4772226.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772231.png)
![N-(3,4-dimethylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4772240.png)
![5-ethyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4772257.png)
![3-butoxy-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4772270.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4772273.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4772277.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4772286.png)
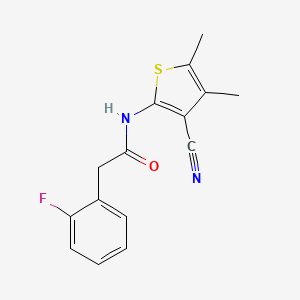
![N-1,3-benzodioxol-5-yl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4772311.png)
